molecular formula C26H24N6O2S2 B11634151 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11634151
M. Wt: 516.6 g/mol
InChI Key: PBXBAMFHKARIIT-FXBPSFAMSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with an imidazole-propylamino group and a (Z)-configured thiazolidinone moiety linked via a methylidene bridge. Its molecular formula is C₂₈H₂₈N₆O₃S₂, with a molecular weight of 560.69 g/mol .

Properties

Molecular Formula

C26H24N6O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N6O2S2/c33-24-20(17-21-25(34)32(26(35)36-21)15-10-19-7-2-1-3-8-19)23(29-22-9-4-5-14-31(22)24)28-11-6-13-30-16-12-27-18-30/h1-5,7-9,12,14,16-18,28H,6,10-11,13,15H2/b21-17-

InChI Key

PBXBAMFHKARIIT-FXBPSFAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone and imidazole moieties. Key reagents include various amines, thiourea, and aldehydes, with reaction conditions often involving controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the imidazole ring to a saturated imidazoline.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiazolidinone rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or imidazolines

Scientific Research Applications

Example Synthesis Route:

  • Condensation Reaction : Combining appropriate amino and carbonyl precursors.
  • Cyclization : Formation of the thiazolidine ring through nucleophilic attack.
  • Functionalization : Introduction of substituents to enhance biological activity.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit various biological activities:

  • Antimicrobial Activity : Many imidazo[1,2-a]pyrimidine derivatives demonstrate significant antibacterial and antifungal properties. Studies have shown their effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : The compound's structure allows for interaction with multiple cellular targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antiviral Effects : Some derivatives have shown promise against viral infections by inhibiting viral replication mechanisms .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of a related imidazo[1,2-a]pyrimidine derivative against various cancer cell lines. The results indicated that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiazolidine-containing compounds. Results demonstrated significant inhibition of bacterial growth compared to standard antibiotics, suggesting a novel mechanism of action .

Mechanism of Action

The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrido-pyrimidinone derivatives with variable substituents on the thiazolidinone and imidazole moieties. Below is a detailed comparison with three structural analogs:

Table 1: Structural and Molecular Comparison
Compound ID / Name Key Substituents Molecular Formula Molecular Weight (g/mol) Tanimoto Similarity*
Target Compound (本文化合物) 2-phenylethyl on thiazolidinone; imidazole-propylamino on pyrido-pyrimidinone C₂₈H₂₈N₆O₃S₂ 560.69 Reference (1.00)
Analog 1 : 3-[2-(4-methoxyphenyl)ethyl]-thiazolidinone variant 4-methoxyphenylethyl on thiazolidinone C₂₈H₂₈N₆O₄S₂ 576.70 ~0.85–0.90
Analog 2 : 3-(1-phenylethyl)-thiazolidinone variant 1-phenylethyl on thiazolidinone C₂₈H₂₈N₆O₃S₂ 560.69 ~0.95
Analog 3 : 3-(tetrahydrofuran-2-ylmethyl)-thiazolidinone variant Tetrahydrofuranmethyl on thiazolidinone C₂₆H₂₈N₆O₄S₂ 568.67 ~0.75–0.80

Notes:

  • Tanimoto Similarity* : Estimated using fingerprint-based methods (e.g., MACCS or Morgan fingerprints) . Analog 2, with a phenylethyl group, shows the highest similarity (~0.95) due to conserved aromatic substitution.
  • Key Structural Differences :
    • Analog 1 : A methoxy group on the phenyl ring alters electronic properties and solubility .
    • Analog 2 : Stereochemical variation (1-phenylethyl vs. 2-phenylethyl) may influence target binding .
    • Analog 3 : Replacement of phenyl with tetrahydrofuran enhances hydrophilicity but reduces aromatic interactions .
Table 2: Pharmacokinetic and Bioactivity Insights
Property Target Compound Analog 1 Analog 2 Analog 3
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.2 (slightly more hydrophilic) ~3.6 (similar lipophilicity) ~2.8 (more hydrophilic)
H-bond Acceptors 8 9 8 10
Bioactivity Clustering Likely enzyme inhibition (thiazolidinone) HDAC-like activity (analogous to SAHA) Similar to target compound Unreported

Key Findings :

NMR Analysis: Structural comparisons via NMR (e.g., chemical shifts in regions A and B) could highlight electronic differences in the thiazolidinone and pyrido-pyrimidinone regions, as demonstrated in analogous studies .

Lumping Strategy: Compounds with conserved thiazolidinone-pyrido-pyrimidinone scaffolds may share similar degradation pathways or metabolic profiles .

Biological Activity

The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted biological activity, which is the focus of this article.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

  • Anticancer Activity : The pyrido[1,2-a]pyrimidin derivatives have shown promising results in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Many thiazolidine derivatives demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Compounds with imidazole and thiazolidine moieties often exhibit anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, iridium complexes containing imidazole and pyridine fragments have shown high antitumor activity against various cancer cell lines, including ovarian carcinoma (IC50 values in the nanomolar range) . This suggests that the target compound may also possess similar properties due to its structural components.

Antimicrobial Properties

The presence of thiazolidine and imidazole rings in the compound is associated with antimicrobial activity. A study on thiazolidine derivatives indicated effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds featuring imidazole rings are known for their anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation . The target compound's structure suggests it may similarly inhibit inflammatory mediators.

Case Study 1: Anticancer Activity

A study conducted by Aly et al. demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The most potent compounds had IC50 values below 10 µM, indicating strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Research on thiazolidine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Candida albicans, showcasing their potential as antifungal agents .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialDisruption of bacterial cell walls
Anti-inflammatoryInhibition of COX enzymes

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